Myosmine-d4

LC-MS GC-MS Stable Isotope Labeling

Accurate myosmine quantification in complex biological matrices is hindered by matrix effects and sample loss. Myosmine-d4 (CAS 66148-17-2), a stable isotope-labeled analog (+4 Da), is the definitive internal standard for LC-MS/MS bioanalysis. Its near-identical physicochemical properties ensure co-elution and matched ionization efficiency, eliminating systematic bias that unlabeled standards or alternative alkaloids introduce. • Quantify myosmine with unmatched precision using isotope-dilution MS in biomarker & toxicology workflows. • Robust supply: ≥98% purity, available in 5 mg and 10 mg research packs for multi-analyte tobacco alkaloid panels. • Essential for TSNA research: use as a precursor for deuterated NNN/HPB standards.

Molecular Formula C9H10N2
Molecular Weight 150.21 g/mol
CAS No. 66148-17-2
Cat. No. B014639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyosmine-d4
CAS66148-17-2
Synonyms3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridine-d4;  3-(1-Pyrrolin-2-yl)pyridine-2,4,5,6-d4;  2-(3-Pyridyl)-1-pyrroline-d4; 
Molecular FormulaC9H10N2
Molecular Weight150.21 g/mol
Structural Identifiers
SMILESC1CC(=NC1)C2=CN=CC=C2
InChIInChI=1S/C9H10N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7H,2,4,6H2/i1D,3D,5D,7D
InChIKeyDPNGWXJMIILTBS-DNZPNURCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Myosmine-d4 for Quantitative LC-MS


Myosmine-d4 (CAS 66148-17-2) is a stable isotopically-labeled analog of the minor tobacco alkaloid myosmine, in which four hydrogen atoms are replaced by deuterium [1]. It possesses a molecular formula of C9H6D4N2 and a molecular weight of 150.21 g/mol, a +4 Da mass shift from its unlabeled counterpart . Myosmine, also known as 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, is a pyridine alkaloid found in tobacco, various nuts, and other food products [2]. It is a key component in studies of tobacco-specific nitrosamine (TSNA) formation, acting as a precursor to the carcinogens NNN and HPB, and is used as a biomarker for tobacco exposure [3].

Stable Isotope-Labeled Internal Standard Deuterated myosmine designed for quantitative LC-MS/MS bioanalysis
Tobacco Alkaloid & Biomarker Research Supports TSNA precursor and exposure biomarker studies
High Isotopic Enrichment Minimizes interference from endogenous unlabeled myosmine

Why Myosmine-d4 Cannot Be Substituted


The procurement of Myosmine-d4 (CAS 66148-17-2) over unlabeled myosmine (CAS 532-12-7) or other structurally similar alkaloids is critical for achieving accurate quantification in complex biological matrices. Simple substitution with unlabeled myosmine fails to correct for inherent analytical variability introduced during sample preparation, chromatographic separation, and ionization in mass spectrometry [1]. The stable isotope-labeled internal standard (SIL-IS) approach, employing Myosmine-d4, is the gold standard for mitigating matrix effects and ensuring precision in regulated bioanalysis [2]. While alternative internal standards like nornicotine-d4 or anabasine-d4 may be used in certain tobacco alkaloid panels, they do not perfectly co-elute or share identical ionization efficiency with myosmine, leading to systematic bias [3]. Myosmine-d4, with its near-identical physicochemical properties but a distinct +4 Da mass shift, provides unmatched quantitative accuracy, which is essential for biomarker validation and toxicology studies.

Potential Substitute
Why It May Fail in Quantitation
Unlabeled Myosmine
Cannot correct for matrix effects, ion suppression, or sample loss in MS detection; co-elution with endogenous analyte obscures true concentration.
Alternative Alkaloid Internal Standards (e.g., Nornicotine-d4, Anabasine-d4)
May exhibit different chromatographic retention and ionization efficiency, introducing systematic bias in myosmine quantification even within tobacco alkaloid panels.
Non-Isotopic or Insufficiently Labeled Analogs
Lack the distinct mass shift needed for specific MS channel monitoring; isotopic impurities can elevate baseline and limit lower quantification limits.

Myosmine-d4 Differentiation Evidence


Isotopic Mass Shift for Specific Quantitation

Myosmine-d4 provides a distinct mass spectrometric signature compared to unlabeled myosmine, enabling its function as a stable isotope-labeled internal standard. This +4 Da mass shift, resulting from the replacement of four hydrogen atoms with deuterium, allows for the specific detection and quantification of myosmine in complex biological samples without interference from the endogenous analyte [1].

Isotopic Mass Shift
Head-to-head
+4.02 Da
Myosmine-d4 (150.21 g/mol) vs Myosmine (146.19 g/mol)
Enables specific MS detection and internal standard correction
Applicable to LC-MS/MS and GC-MS assays
LC-MS GC-MS Stable Isotope Labeling Quantitative Analysis Bioanalysis

Isotopic Purity and Enrichment Specifications

The utility of Myosmine-d4 as a quantitative internal standard is directly tied to its high isotopic purity. A specification of 98 atom % D ensures minimal interference from unlabeled myosmine, which could otherwise contribute to the analyte signal and compromise accuracy at low concentrations . This high enrichment level is critical for achieving low limits of quantification (LOQ) in bioanalytical methods.

Isotopic Purity
Specification review
≥98 atom % D
Minimizes unlabeled myosmine interference at low concentrations
Vendor CoA; verify lot-specific enrichment
Isotopic Enrichment Chemical Purity Method Validation Quality Control

Validated Internal Standard for Tobacco Alkaloid LC-MS

Myosmine-d4 is a validated internal standard in a published LC-MS/MS method for the simultaneous quantification of nicotine, nornicotine, anatabine, anabasine, and myosmine in human tissues [1]. The method, validated according to international guidelines, used Myosmine-d4 to correct for matrix effects and ensure precise quantification, despite myosmine itself being below the limit of detection in some tissue types [1].

Validated LC-MS/MS Method
Method context
Human tissue alkaloid panel
Myosmine-d4 as internal standard in a validated multi-analyte assay
Supports matrix-effect correction for myosmine in complex research matrices
Published method by Fischer et al. (2015)
Tobacco Alkaloids LC-MS/MS Method Validation Biomarker Forensic Toxicology

Stable Intermediate for Deuterated TSNA Synthesis

Beyond its role as an analytical standard, Myosmine-d4 is a key synthetic intermediate for producing more complex deuterated molecules. A 2008 publication details its synthesis and subsequent conversion to deuterium-labeled tobacco-specific nitrosamines, such as [2,4,5,6-d4]NNN and [2,4,5,6-d4]NNK, which are crucial internal standards for epidemiological studies of cancer biomarkers [1].

Deuterated TSNA Synthesis
Direct head-to-head
Synthetic intermediate
Enables production of [D4]NNN and [D4]NNK standards
Provides a route to labeled carcinogen biomarkers for research
Desai et al., 2008 synthetic route
Tobacco-Specific Nitrosamines TSNA Isotope Labeling Synthetic Chemistry Carcinogen Research

Low nAChR Affinity Distinguishes Myosmine

Myosmine, the parent compound, is characterized by a low affinity for the α4β2 nicotinic acetylcholine receptor (nAChR), with a reported Ki of 3300 nM [1]. This is significantly lower than nicotine's affinity (Ki ~1 nM for α4β2), differentiating it as a minor alkaloid with distinct biological properties. While Myosmine-d4 serves primarily as a quantitative tracer, its biological equivalence to myosmine is assumed for in vitro studies.

nAChR Affinity (Ki)
Class-level
Ki 3300 nM (α4β2)
vs Nicotine Ki ~1 nM
Low-affinity minor alkaloid profile; research context
Source review; class-level inference
nAChR Nicotinic Acetylcholine Receptor Biological Activity Pharmacology

Myosmine-d4 Research Applications


Quantitation in Biological Matrices for Toxicology

In forensic toxicology, clinical research, and biomarker validation studies, Myosmine-d4 is the definitive internal standard for quantifying myosmine concentrations in complex biological matrices such as plasma, urine, and tissue homogenates [1]. Its use directly addresses the analytical challenges of matrix effects and sample loss, ensuring the generation of accurate, reproducible, and legally defensible data. This is particularly critical when myosmine is used as a biomarker to differentiate tobacco exposure sources [2].

Method Development for Tobacco Alkaloid Panels

Analytical laboratories developing or validating multi-analyte LC-MS/MS panels for nicotine, its metabolites, and other minor alkaloids (e.g., anabasine, anatabine, nornicotine) should procure Myosmine-d4 as a component of their internal standard mix. Its inclusion is essential for achieving full quantitative accuracy for myosmine in the panel, enabling comprehensive assessment of tobacco exposure and compliance in clinical trials and epidemiological studies [1].

Synthesis of Deuterium-Labeled TSNAs

Research groups focused on the synthesis and study of tobacco-specific nitrosamines (TSNAs) like NNN and NNK should procure Myosmine-d4 as a stable synthetic intermediate. It enables the efficient production of high-purity, deuterium-labeled TSNA standards, which are indispensable for the accurate quantification of these potent carcinogens in biological and environmental samples using LC-MS/MS [1].

In Vitro Pharmacological Differentiation of Minor Alkaloids

In cell-based assays investigating the pharmacological activity of tobacco constituents on nicotinic acetylcholine receptors (nAChRs), Myosmine-d4 (or unlabeled myosmine) can be used as a comparator to establish the baseline activity of a low-affinity ligand. This helps contextualize the more potent effects of other alkaloids like nicotine and nornicotine, supporting research into the differential biological effects of minor tobacco alkaloids [1].

Application
Selection Property
Validation Focus
Quantitation in Biological Research Matrices
SIL-IS with distinct mass shift for specific MS detection
Matrix-effect correction and recovery consistency in human plasma/urine research matrices
Tobacco Alkaloid Panel Method Development
Co-eluting deuterated analog matching myosmine ion suppression profile
Cross-validation of quantitative accuracy across multi-analyte LC-MS/MS panels
Synthesis of Deuterated TSNA Research Standards
Stable synthetic intermediate preserving isotopic enrichment
Isotopic fidelity and purity transfer to downstream NNN/NNK biomarkers
In Vitro nAChR Pharmacology Profiling
Low-affinity nAChR ligand for baseline comparison
Differentiation from high-potency nicotinic alkaloids in cell-based assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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